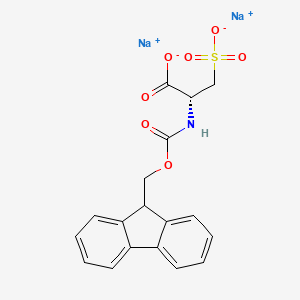

Fmoc-L-cysteic acid disodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then sulfonated using a sulfonating agent like chlorosulfonic acid. The final product is isolated as a sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can remove the Fmoc group, yielding the free amino acid.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group.

Major Products

Oxidation: Sulfonic acids.

Reduction: Free amino acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-cysteic acid disodium salt is widely used as a protecting group in peptide synthesis. It allows for the selective modification of amino acids without interfering with other functional groups. This property is crucial in synthesizing complex peptides that require precise control over their structure.

- Advantages :

- Reduces racemization during synthesis.

- Enhances solubility of peptides.

Bioconjugation

In bioconjugation processes, this compound enables the attachment of biomolecules to surfaces or other molecules, which is essential for drug delivery systems and diagnostics. Its ability to introduce sulfonic acid groups into proteins enhances their solubility and stability.

Protein Engineering

Researchers utilize Fmoc-L-cysteic acid to introduce sulfonic acid groups into proteins, improving their stability and solubility. This modification is particularly beneficial for therapeutic applications where enhanced protein performance is required.

Analytical Chemistry

Fmoc-L-cysteic acid is employed in various analytical techniques, including chromatography. Its inclusion improves the separation and identification of complex mixtures, making it a valuable tool in analytical laboratories.

Drug Development

The compound plays a role in designing novel pharmaceuticals by targeting specific biological pathways. Its unique structure aids in developing peptide-based drugs with enhanced efficacy and safety profiles.

Data Table: Summary of Applications

| Application | Description | Benefits |

|---|---|---|

| Peptide Synthesis | Protecting group for selective amino acid modification | Reduced racemization, enhanced solubility |

| Bioconjugation | Attaching biomolecules for drug delivery and diagnostics | Improved stability and functionality |

| Protein Engineering | Introduction of sulfonic acid groups into proteins | Enhanced solubility and stability |

| Analytical Chemistry | Used in chromatography for improved separation of mixtures | Better identification of components |

| Drug Development | Aids in designing pharmaceuticals targeting biological pathways | Enhanced pharmacokinetic profiles |

Case Study 1: Inflammation and Lung Health

A study highlighted the elevation of acylamino acids, including cysteic acid derivatives, in bronchoalveolar lavage fluid from mice with lung inflammation. This suggests a potential role for cysteic acid in inflammatory responses and lung health management .

Case Study 2: Peptide Therapeutics

In therapeutic applications, Fmoc-L-cysteic acid has been utilized to synthesize peptides with enhanced stability and bioactivity. For instance, its incorporation into peptide sequences has shown promise in developing novel analgesics with improved pharmacokinetic profiles .

Mécanisme D'action

The mechanism of action of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is removed by treatment with a base such as piperidine, revealing the free amino group for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoate): Similar structure but with a different substituent on the propanoate group.

(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid: Contains a boronic acid group instead of a sulfonate group.

Uniqueness

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is unique due to its sulfonate group, which imparts specific chemical properties such as increased solubility in water and the ability to participate in unique substitution reactions. This makes it particularly useful in peptide synthesis and other applications where solubility and reactivity are important .

Activité Biologique

Fmoc-L-cysteic acid disodium salt is a protected derivative of cysteic acid, an amino acid that plays a significant role in various biological processes. Cysteic acid is formed through the oxidation of cysteine and is involved in post-translational modifications of peptides and proteins. This article explores the biological activity of this compound, focusing on its synthesis, applications, and effects in biological systems.

- Chemical Formula : C₁₈H₁₅NNa₂O₇S

- CAS Number : 320384-09-6

- Molecular Weight : 408.37 g/mol

This compound is characterized by its high polarity, which facilitates its use in peptide synthesis, particularly in the formation of cysteine-containing peptides.

Synthesis and Stability

The synthesis of this compound typically involves the oxidation of cysteine or cystine. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group that stabilizes the amino acid during peptide synthesis. This compound can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), which allows for the incorporation of cysteic acid into peptides without requiring additional oxidation steps .

This compound exhibits several biological activities due to its structural properties:

- Antioxidant Activity : Cysteic acid derivatives are known to exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Neuroprotective Effects : Research indicates that cysteic acid may play a role in protecting neuronal cells from damage, potentially influencing conditions such as neurodegenerative diseases.

- Modulation of Enzyme Activity : The presence of cysteic acid can alter enzyme activities in various biological pathways, impacting metabolic processes .

Case Studies

- Inflammation and Lung Health : A study highlighted the elevation of acylamino acids, including cysteic acid derivatives, in bronchoalveolar lavage fluid from mice with lung inflammation. This suggests a potential role for cysteic acid in inflammatory responses and lung health .

- Peptide Therapeutics : In therapeutic applications, Fmoc-L-cysteic acid has been utilized to synthesize peptides with enhanced stability and bioactivity. For instance, its incorporation into peptide sequences has shown promise in developing novel analgesics with improved pharmacokinetic profiles .

Applications in Research and Medicine

This compound is widely used in peptide synthesis for research purposes, particularly in studies involving:

- Peptide Design : The compound allows researchers to design peptides that mimic natural proteins with specific functionalities.

- Therapeutic Development : Its role in synthesizing bioactive peptides positions it as a candidate for developing new therapeutics targeting various diseases.

Comparative Analysis of Cysteine Derivatives

The following table summarizes key characteristics and applications of different cysteine derivatives, including this compound:

| Compound | Chemical Structure | Primary Use | Biological Activity |

|---|---|---|---|

| Fmoc-L-Cysteine | C₃H₇NOS | Peptide Synthesis | Antioxidant, Neuroprotective |

| This compound | C₁₈H₁₅NNa₂O₇S | Peptide Synthesis | Modulates Enzyme Activity |

| Cystine | C₆H₁₂N₂O₄S₂ | Protein Stabilization | Antioxidant |

Propriétés

IUPAC Name |

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDMFNWKCNZAT-SQKCAUCHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.